molecular formula LiClO4<br>ClLiO4 B1260867 Lithium perchlorate CAS No. 7791-03-9

Lithium perchlorate

Cat. No.: B1260867
CAS No.: 7791-03-9
M. Wt: 106.4 g/mol
InChI Key: MHCFAGZWMAWTNR-UHFFFAOYSA-M
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Description

Lithium perchlorate is an inorganic compound with the chemical formula LiClO₄. This white or colorless crystalline salt is known for its high solubility in many solvents. It exists both in anhydrous form and as a trihydrate. This compound is noteworthy for its use in various applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

    Neutralization Method: this compound can be synthesized by reacting lithium carbonate or lithium hydroxide monohydrate with perchloric acid or ammonium perchlorate in pure water. The solution is then evaporated and concentrated, followed by cooling and crystallization.

    Double Decomposition Method: This method involves adding sodium perchlorate and lithium chloride into an aqueous solution, heating at 50°C to perform a double decomposition reaction. Sodium chloride by-products are removed by a low-temperature selective crystallization method.

    Electrolytic Method: this compound can also be prepared by electrolyzing a lithium chlorate aqueous solution.

Industrial Production Methods: Industrial production of this compound typically involves the double decomposition method due to its efficiency in producing high-purity this compound.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Lithium perchlorate (LiClO4) is an inorganic compound that is primarily used as a source of oxygen in some chemical oxygen generators . It decomposes at about 400 °C, yielding lithium chloride and oxygen . Over 60% of the mass of the this compound is released as oxygen .

Mode of Action

The mode of action of this compound is primarily through its decomposition, which releases a significant amount of oxygen . This makes it a valuable compound in applications that require a high oxygen output, such as in chemical oxygen generators and solid rocket propellants . It is also used as a co-catalyst in the coupling of α,β-unsaturated carbonyls with aldehydes, also known as the Baylis–Hillman reaction .

Biochemical Pathways

Lithium has been shown to inhibit enzymes that have magnesium as a co-factor . One such enzyme, glycogen synthase kinase 3-beta (GSK3B), inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium enhances the activity of BDNF .

Pharmacokinetics

Lithium has an extremely narrow therapeutic window .

Result of Action

The primary result of this compound’s action is the release of a significant amount of oxygen upon its decomposition . This oxygen can then be used in various applications, such as in chemical oxygen generators and solid rocket propellants . In the context of its use as a co-catalyst, this compound can promote the cyanosilylation of carbonyl compounds under neutral conditions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, it decomposes at about 400 °C to yield lithium chloride and oxygen . Therefore, the efficacy and stability of this compound are dependent on the environmental conditions, particularly temperature .

Biochemical Analysis

Biochemical Properties

Lithium perchlorate plays a significant role in biochemical reactions, particularly as a chaotropic agent. It disrupts the hydrogen bonding network in water, leading to the denaturation of proteins and nucleic acids. This property makes this compound valuable in studying the structure and function of biomolecules. It interacts with enzymes, proteins, and other biomolecules by breaking down their secondary and tertiary structures, thereby facilitating their analysis and characterization .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s chaotropic nature leads to the denaturation of cellular proteins, which can impact cell viability and function. Additionally, this compound can interfere with the integrity of cellular membranes, further affecting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by disrupting the hydrogen bonding network in water and within biomolecules. This disruption leads to the denaturation of proteins and nucleic acids, making them more accessible for analysis. This compound can also inhibit or activate enzymes by altering their conformation and active sites. Changes in gene expression may occur due to the compound’s impact on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its chaotropic effects may diminish as it degrades or reacts with other substances. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged protein denaturation and potential cytotoxicity. These temporal effects are important to consider in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant protein denaturation and cellular toxicity. Threshold effects are observed, where a certain concentration of this compound is required to achieve noticeable biochemical changes. Toxic or adverse effects, such as organ damage and metabolic disturbances, can occur at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by altering enzyme activity and substrate availability. The compound’s chaotropic nature can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is affected by its solubility and affinity for different cellular compartments. These factors determine the extent of this compound’s biochemical effects and its potential toxicity .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function are affected by its localization, with different effects observed in the cytoplasm, nucleus, and other cellular regions. Understanding its subcellular distribution is essential for comprehending its biochemical impact .

Comparison with Similar Compounds

  • Lithium chloride
  • Lithium hypochlorite
  • Lithium chlorate
  • Sodium perchlorate
  • Potassium perchlorate
  • Rubidium perchlorate

Comparison: Lithium perchlorate is unique among these compounds due to its high solubility in many solvents and its strong oxidizing properties. It has the highest oxygen-to-weight and oxygen-to-volume ratio of all practical perchlorate salts, making it more efficient for applications requiring oxygen release . Additionally, its use as a co-catalyst in organic reactions and as an electrolyte in lithium-ion batteries highlights its versatility compared to other similar compounds .

Properties

IUPAC Name

lithium;perchlorate
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InChI

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCFAGZWMAWTNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

LiClO4, ClLiO4
Record name lithium perchlorate
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Related CAS

13453-78-6 (trihydrate)
Record name Lithium perchlorate
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DSSTOX Substance ID

DTXSID40872829
Record name Lithium perchlorate
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Molecular Weight

106.4 g/mol
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Physical Description

Colorless deliquescent solid; [Hawley] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White lumps; [MSDSonline] Crystallizes from solution as the trihydrate; Converts to the anhydrous form at 130-150 deg C; [Ullmann]
Record name Lithium perchlorate
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CAS No.

7791-03-9
Record name Lithium perchlorate
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Record name Perchloric acid, lithium salt (1:1)
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Record name Lithium perchlorate
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Record name Lithium perchlorate
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Record name LITHIUM PERCHLORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium perchlorate
Customer
Q & A

Q1: What are the advantages of using lithium perchlorate in solid polymer electrolytes for lithium-ion batteries?

A1: this compound exhibits good solubility in various organic solvents, making it suitable for incorporation into polymer matrices like poly(ethylene oxide) (PEO) []. This solubility, coupled with its ability to dissociate into ions, facilitates ionic conductivity, a crucial property for battery electrolytes. Furthermore, studies have demonstrated that this compound can enhance the performance of chitosan-based membranes for lithium-ion battery applications by increasing ionic conductivity [, ].

Q2: How does this compound affect the thermal stability of polymer electrolyte membranes?

A2: Research indicates that incorporating this compound into cellulose acetate membranes can decrease their thermal stability []. This effect is attributed to the interaction between the lithium cation and the polymer chains, which may alter the degradation pathways of the membrane.

Q3: Can this compound be used in applications beyond battery technology?

A3: Yes, this compound finds applications as a chaotropic agent in molecular biology, particularly for DNA extraction []. Its chaotropic nature allows it to disrupt the hydrogen bonding network of water, influencing the solubility and stability of biomolecules like DNA.

Q4: How does this compound function as a catalyst in organic synthesis?

A4: this compound acts as a mild Lewis acid catalyst in various organic reactions []. Its ability to coordinate with oxygen-containing functional groups, such as carbonyls and epoxides, facilitates numerous transformations, including Diels-Alder reactions, aldol condensations, and epoxide ring-opening reactions [, , ].

Q5: What are the advantages of using this compound as a catalyst?

A5: this compound offers several advantages as a catalyst. It often promotes reactions under mild conditions, enhances reaction rates, and improves chemo-, regio-, and stereoselectivity compared to conventional methods [, , ]. Furthermore, this compound can enable solvent-free reaction conditions, aligning with green chemistry principles [, ].

Q6: Are there specific examples of this compound's catalytic efficacy in organic reactions?

A6: Research highlights several instances: - It catalyzes the chemoselective aldol condensation of silyl enol ethers with aldehydes in nitromethane []. - It facilitates the conversion of epoxides to carbonyl compounds with high chemo- and regioselectivity in diethyl ether []. - It mediates the conjugate addition of thiols and indoles to α,β-unsaturated carbonyl compounds under solvent-free conditions [].

Q7: How has computational chemistry been employed to understand this compound's behavior?

A7: Ab initio calculations have been instrumental in investigating the interactions between this compound, solvents like ethylene carbonate (EC) and propylene carbonate (PC), and their mixtures []. These studies provide insights into ion solvation, ion pair association, and the influence of solvent composition on ionic conductivity in battery electrolytes.

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